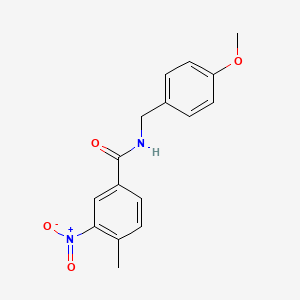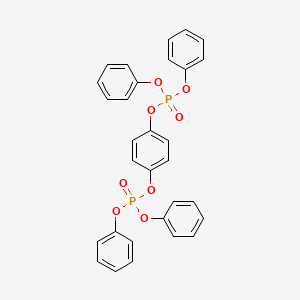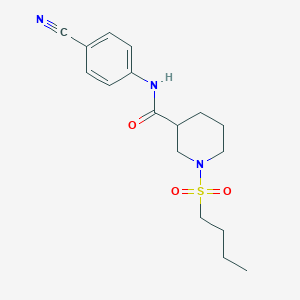
4-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
Übersicht
Beschreibung
4-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone is a compound of interest due to its structural complexity and potential applications in various fields of chemistry and biochemistry. Thiosemicarbazones, in general, are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a 4-methoxybenzaldehyde moiety could further influence its reactivity and biological activity, making it a subject of study for its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related thiosemicarbazones typically involves the reaction of an appropriate aldehyde with thiosemicarbazide. For 4-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone, this would involve the condensation of 4-methoxybenzaldehyde with N-(3-methylphenyl)thiosemicarbazide under suitable conditions to ensure the formation of the desired product. The synthesis process requires careful control of reaction conditions such as temperature, solvent, and pH to maximize yield and purity (Chumakov et al., 2014).
Molecular Structure Analysis
The molecular structure of thiosemicarbazones reveals that these compounds are almost planar, with slight variations depending on the substituents attached to the phenol rings. Crystal structure determination through X-ray diffraction can provide detailed insights into the conformation, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions (Chumakov et al., 2014).
Chemical Reactions and Properties
Thiosemicarbazones participate in various chemical reactions, primarily due to the reactivity of the thiosemicarbazide moiety. They can form complexes with different metal ions, demonstrating selective inhibitory activities against certain cancer cell lines. The nature of substituents can significantly affect their chemical properties and biological activities (Chumakov et al., 2014).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity and Molecular Docking Studies
Thiosemicarbazones, including derivatives of 4-methoxybenzaldehyde, exhibit significant biological and pharmacological activities. A study synthesized 3-Methoxybenzaldehyde thiosemicarbazone and evaluated its in vitro anticancer activities against various cell lines, demonstrating comparative IC50 and growth inhibition with standard drugs like Doxorubicin. Molecular docking and Insilco ADMET analyses suggested these compounds as multitargeting drug candidates with potential for further investigation, particularly highlighting their ability to upregulate tumor suppressor genes and downregulate oncogenes in treated cells (Sibuh et al., 2021).
Tyrosinase Inhibitory Effects for Cosmetics and Food Preservation
Research on benzaldehyde thiosemicarbazones, including p-methoxybenzaldehyde derivatives, has demonstrated significant inhibitory effects on mushroom tyrosinase and melanoma production. These findings are crucial for developing new food preservatives and cosmetic additives, showcasing the potential of these compounds to inhibit enzyme activities relevant to melanin production, which could lead to applications in skin-lightening products and the prevention of food browning (Chen et al., 2012).
Spectroscopic and Thermal Studies of Metal Complexes
The polarographic behavior of divalent metal complexes of 4-methoxybenzaldehyde thiosemicarbazone has been analyzed, showing significant complexation indications with metals such as Manganese (II), Iron (II), and Zinc(II). This research is particularly useful in the study of coordination complexes and their reactions, suggesting a broad application in analytical chemistry and the potential for developing new metal-based drugs or diagnostic agents (Saraswat & Saraswat, 2021).
DNA Binding and Antimicrobial Activities
Complexes of vanillin thiosemicarbazone, closely related to 4-methoxybenzaldehyde thiosemicarbazones, with various metal ions have been studied for their structures, DNA binding capabilities, and antimicrobial activities. These studies highlight the potential use of such complexes in the field of medicinal chemistry, particularly in targeting bacterial infections and understanding the interaction mechanisms with DNA, which could lead to novel therapeutic agents (Aravindakshan & Nair, 1984).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(E)-(4-methoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-12-4-3-5-14(10-12)18-16(21)19-17-11-13-6-8-15(20-2)9-7-13/h3-11H,1-2H3,(H2,18,19,21)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCNHKILNKCMAR-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone | |
CAS RN |
7701-03-3 | |
| Record name | 4-METHOXYBENZALDEHYDE N-(3-METHYLPHENYL)THIOSEMICARBAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-benzyl-8-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554249.png)
![2-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5554250.png)
![5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid](/img/structure/B5554251.png)

![1-benzyl-N-[2-(4-morpholinylmethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5554261.png)


![N-{(3R*,4S*)-4-isopropyl-1-[(4-methoxy-1-piperidinyl)sulfonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5554291.png)
![2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5554302.png)
![6-[({[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5554305.png)
![2-[(2-methylbenzylidene)amino]benzonitrile](/img/structure/B5554313.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5554318.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554320.png)
